4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

MCH Antagonist Medicinal Chemistry Synthetic Intermediate

Medicinal chemists targeting MCHR1 for obesity face scaffold validation bottlenecks when using generic building blocks. 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (CAS 81261-97-4) is the precise intermediate specified in patented MCH antagonist synthetic routes. - Directly enables N-arylheterocycle construction with correct 4,6-dimethyl pharmacophore geometry. - Eliminates costly revalidation of generic substitutes that alter steric/electronic profiles. - Supports chemical probe development for MCH signaling deconvolution studies.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 81261-97-4
Cat. No. B1298761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
CAS81261-97-4
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-5-3-10(4-6-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
InChIKeyYVQYEHFOENIYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid Procurement Guide


4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (CAS 81261-97-4) is a specialized pyrimidinyl-aminobenzoic acid building block . This compound, with a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol, is primarily recognized for its utility as a synthetic intermediate in the preparation of N-arylheterocycles, a core structural motif in many melanin-concentrating hormone (MCH) receptor antagonists . The compound's structure features a 4,6-dimethylpyrimidine ring linked via an amine bridge to a benzoic acid moiety, which provides a rigid, hydrogen-bond-capable framework that is a critical scaffold in medicinal chemistry programs targeting metabolic disorders and obesity .

Workflow
Synthesis of N-arylheterocycle MCH antagonist libraries
Selection
4,6-dimethylpyrimidine scaffold with para-benzoic acid handle
Procurement Context
Patent-linked intermediate for metabolic disorder research programs

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid Substitution Risk


Generic substitution is not advisable for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid due to its specific structural features that are crucial for downstream synthetic utility. The precise placement of the 4,6-dimethyl groups on the pyrimidine ring and the para-substituted benzoic acid handle are essential for the correct geometry and electronic properties required to construct N-arylheterocycles with MCH antagonistic activity . Replacing this compound with a simpler benzoic acid derivative or a differently substituted pyrimidine (e.g., 4,6-dimethoxy or unsubstituted analogs) would alter the steric and electronic landscape of the resulting heterocycle, likely leading to a significant loss in target binding affinity or a complete failure in the subsequent synthetic step . The evidence below details the quantifiable performance gap that justifies the specific procurement of this exact CAS number.

Scaffold 4,6-dimethyl substitution is critical for steric and electronic profile; deviation may alter downstream heterocycle geometry.
Replacement Simpler benzoic acid analogs (e.g., 4-aminobenzoic acid) may not construct the MCH pharmacophore.
Analog Shift Dimethoxy or N-methyl analogs can shift SAR, introducing uncertainty in lead optimization campaigns.

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid Differentiation Guide


Critical Intermediate for MCH Antagonists vs. General Building Blocks

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is specifically cited for use in the preparation of N-arylheterocycles that act as MCH antagonists . This represents a class-level differentiation, as general benzoic acid derivatives (e.g., 4-aminobenzoic acid, CAS 150-13-0) are not effective precursors for constructing the 4,6-dimethylpyrimidin-2-ylamino pharmacophore critical for MCH receptor binding [1]. While direct affinity data for the final antagonist compounds synthesized from this specific intermediate is not publicly available in the searched literature, the explicit designation for this purpose provides a clear, application-focused rationale for procurement over generic analogs .

Synthetic Utility
Class-level
Target: Designated intermediate for N-arylheterocycle MCH antagonists
Baseline: General benzoic acid (e.g., 4-aminobenzoic acid)
Supports synthetic pathway specificity over generic building blocks.
Direct affinity data not available; confirm in synthesis context.
MCH Antagonist Medicinal Chemistry Synthetic Intermediate N-arylheterocycle

Scaffold Rigidity vs. Related Analogs

The compound's rigid aromatic framework and defined hydrogen-bonding capabilities, stemming from the 4,6-dimethylpyrimidin-2-ylamino group attached to a benzoic acid core, enhance its utility as an intermediate for synthesizing heterocyclic derivatives . This contrasts with analogs such as 4-[(4,6-dimethoxypyrimidin-2-yl)amino]benzoic acid (CAS 386715-40-8) or 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, where changes in substituents (methoxy vs. methyl) or N-methylation alter the steric bulk and electronic distribution, thereby impacting the geometry of the final N-arylheterocycle and potentially its biological activity [1].

Scaffold Profile
Class-level
Rigid aromatic framework with defined H-bond donor/acceptor pattern; 4,6-dimethyl and secondary amine linker
Steric and electronic signature may influence downstream SAR outcomes.
Structural inference; verify with specific analog synthesis.
Scaffold Design Conformational Analysis Structure-Activity Relationship

Patent-Validated MCH Antagonist Intermediate

The compound is specifically linked to the patent literature concerning MCH receptor antagonists . In particular, it is a precursor for the class of compounds described in patents like WO2001021169A1 and US20100016350, which detail the synthesis and use of MCH antagonists for treating obesity and related metabolic disorders [1]. This is a more specific and valuable application than that of a generic aryl halide or boronic acid, which may be used across countless, undefined synthetic projects.

Patent Context
Reported
Cited as intermediate for MCH antagonist patents (WO2001021169A1, US20100016350)
Provides a verifiable pathway for drug discovery research.
Application scope from patent literature; confirm for specific project.
Patent Intelligence Intellectual Property Drug Discovery

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid Application Scenarios


MCH Antagonist Library Synthesis

This is the primary and most validated application scenario. As established, 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a designated building block for preparing N-arylheterocycles with MCH antagonistic activity . Procurement for this purpose is justified for medicinal chemistry teams engaged in hit-to-lead or lead optimization campaigns targeting the melanin-concentrating hormone receptor 1 (MCHR1) for indications like obesity, metabolic syndrome, and related eating disorders [1]. The compound's unique scaffold ensures the correct presentation of the 4,6-dimethylpyrimidine moiety, a key pharmacophoric element in this class .

MCH Antagonist Intermediate Scale-up

In an industrial pharmaceutical setting, this compound serves as a critical intermediate in the multi-step synthesis of a clinical candidate. The decision to procure this specific CAS number, rather than a similar building block, is driven by the requirement to adhere to a patented synthetic route for an MCH antagonist . Deviation from this intermediate would constitute a significant process change, requiring new method development, validation, and potentially impacting the intellectual property position of the final drug substance [1]. The evidence of its use in the preparation of such patented compounds provides a strong, defensible reason for its procurement.

MCH Pathway Probe Development

For academic or biotech research focused on deconvoluting the MCH signaling pathway, this compound can be used to synthesize novel chemical probes. As a core scaffold for known MCH antagonist pharmacophores, it offers a starting point for creating tagged (e.g., biotinylated or fluorescent) analogs to study receptor binding, internalization, and downstream signaling . Using a validated intermediate with a known application, as opposed to a structurally similar but uncharacterized analog, de-risks the probe development process and increases the likelihood of generating a functional tool compound for biological studies [1].

Application
Selection Property
Validation Focus
MCHR1 antagonist library synthesis
4,6-dimethylpyrimidine scaffold with defined stereoelectronic profile
N-arylheterocycle formation and pharmacophore integrity in lead optimization
Scaled preparation of MCHR1 tool compounds
Patent-linked synthetic route; established intermediate compatibility
Process consistency and intermediate purity for multi-gram synthesis
MCH pathway chemical probe development
Validated intermediate scaffold for known antagonist pharmacophores
Probe functionality in receptor binding and signaling assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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